(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H16BNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylamino and dimethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,6-dimethylaniline with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromo-2,6-dimethylaniline, boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Reaction Conditions: The reaction mixture is heated to reflux temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound’s ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its boronic acid group can interact with biological targets, making it useful in medicinal chemistry.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives, including this compound, as potential agents for delivering boron to tumor cells.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biological molecules such as enzymes and receptors.
Comparison with Similar Compounds
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be compared with other boronic acids:
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the additional methyl groups on the phenyl ring.
(4-(Methoxy)phenyl)boronic acid: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H16BNO2 |
---|---|
Molecular Weight |
193.05 g/mol |
IUPAC Name |
[4-(dimethylamino)-2,6-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-7-5-9(12(3)4)6-8(2)10(7)11(13)14/h5-6,13-14H,1-4H3 |
InChI Key |
KXTXUOLQDVGMSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)N(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.